molecular formula C10H7Cl2N3O B1460735 4-Amino-6-(3,4-dichlorophenyl)pyridazin-3-ol CAS No. 1017670-57-3

4-Amino-6-(3,4-dichlorophenyl)pyridazin-3-ol

Cat. No.: B1460735
CAS No.: 1017670-57-3
M. Wt: 256.08 g/mol
InChI Key: NOWNDXRHXARSOL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2,4,6-triamino-3,5-dinitropyridine involved treating a solution of the compound in glacial acetic acid with 30% hydrogen peroxide, heating under reflux for 5 hours, then cooling, diluting with water, and allowing to stand for 12 hours .


Molecular Structure Analysis

The molecular structure of ADP is based on the pyridazine core, which is a six-membered ring with two nitrogen atoms. The molecule also contains a 3,4-dichlorophenyl group and an amino group attached to the pyridazine ring.

Scientific Research Applications

Chemical Synthesis and Derivatives

  • The compound has been used as a precursor for synthesizing a variety of heterocyclic compounds with expected biological activities. For instance, its reactions with antipyrin led to butanoic acid derivatives and further reaction with hydrazines gave pyridazinone derivatives. Some of these compounds exhibited antimicrobial and antifungal activities (Sayed et al., 2003).
  • Another study described the synthesis of a novel pyridazinol[3,4-b][1,5]diazepine ring system, highlighting the compound's role in the development of new pharmacological agents (Károlyházy et al., 2001).

Biological Activities and Applications

  • Research on pyridazinone derivatives, including those structurally related to 4-Amino-6-(3,4-dichlorophenyl)pyridazin-3-ol, has demonstrated significant bronchospasmolytic properties, indicating potential therapeutic applications in respiratory disorders (Corsano et al., 1993).
  • Pyridazine derivatives synthesized from the compound have shown various pharmacological potentials, including platelet aggregation inhibition, which could contribute to developing new treatments for thrombotic disorders (Estevez et al., 1998).
  • The compound's derivatives have also been explored for antimicrobial activity, with some newly synthesized compounds effectively inhibiting microorganism growth. This suggests its utility in creating new antimicrobial agents (El-Mariah et al., 2006).

Pharmacological and Herbicidal Actions

  • Some studies have investigated the modes of action of pyridazinone herbicides, including derivatives of this compound. These studies suggest that such compounds can inhibit photosynthesis in plants, offering insights into their use as herbicides (Hilton et al., 1969).

Biochemical Analysis

Biochemical Properties

4-Amino-6-(3,4-dichlorophenyl)pyridazin-3-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, it interacts with proteins involved in cell signaling pathways, potentially modulating their activity and influencing cellular responses . The nature of these interactions often involves binding to the active sites of enzymes or altering the conformation of proteins, thereby affecting their function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the expression of genes involved in inflammatory responses, thereby reducing inflammation . Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, potentially leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of these targets . For instance, it may inhibit enzymes involved in the synthesis of pro-inflammatory mediators, thereby reducing inflammation . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, such as sustained inhibition of inflammatory pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and analgesic properties . At higher doses, it may cause toxic or adverse effects, including potential hepatotoxicity or nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play roles in its metabolism and biotransformation . These interactions can affect the compound’s bioavailability and activity, as well as the levels of metabolites produced during its metabolism . The compound may also influence metabolic flux by modulating the activity of key metabolic enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments . The compound’s distribution within tissues may also influence its overall efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the nucleus to modulate gene expression or to the mitochondria to influence cellular metabolism . These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

5-amino-3-(3,4-dichlorophenyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3O/c11-6-2-1-5(3-7(6)12)9-4-8(13)10(16)15-14-9/h1-4H,(H2,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOWNDXRHXARSOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NNC(=O)C(=C2)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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